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molecular formula C11H17N3O3 B8607460 N,N-Dimethyl-N'-(2-methoxy-5-nitrophenyl)ethylenediamine

N,N-Dimethyl-N'-(2-methoxy-5-nitrophenyl)ethylenediamine

Cat. No. B8607460
M. Wt: 239.27 g/mol
InChI Key: CPNDBGRHFXBBET-UHFFFAOYSA-N
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Patent
US05801170

Procedure details

N,N-dimethyl-N'-(2-methoxyphenyl)ethylenediamine (D18, 1.5 g, 0.0077 mole) was dissolved in 5N sulphuric acid (0.86 ml) and the water was removed in vacuo. Conc. H2SO4 (6.5 ml) was added and the mixture stirred until homogeneous, then cooled to 0° C. Potassium nitrate (1.01 g, 0.01 mole) was added portionwise, maintaining the temperature below 10° C., and the mixture was stirred at room temperature for 4 hours. The reaction mixture was poured onto ice (150 ml) and made slightly alkaline by addition of sodium carbonate. This solution was extracted into EtOAc, dried (Na2SO4) and evaporated in vacuo, to leave an orange oil. This was purified by flash column chromatography to afford the title compound as an orange oil (0.90 g, 49%)
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0.86 mL
Type
solvent
Reaction Step One
Name
Potassium nitrate
Quantity
1.01 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
49%

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:14])[CH2:3][CH2:4][NH:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[O:12][CH3:13].[N+:15]([O-])([O-:17])=[O:16].[K+].C(=O)([O-])[O-].[Na+].[Na+]>S(=O)(=O)(O)O>[CH3:1][N:2]([CH3:14])[CH2:3][CH2:4][NH:5][C:6]1[CH:11]=[C:10]([N+:15]([O-:17])=[O:16])[CH:9]=[CH:8][C:7]=1[O:12][CH3:13] |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
CN(CCNC1=C(C=CC=C1)OC)C
Name
Quantity
0.86 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
Potassium nitrate
Quantity
1.01 g
Type
reactant
Smiles
[N+](=O)([O-])[O-].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture stirred until homogeneous,
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the water was removed in vacuo
ADDITION
Type
ADDITION
Details
Conc. H2SO4 (6.5 ml) was added
TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature below 10° C.
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 4 hours
Duration
4 h
ADDITION
Type
ADDITION
Details
The reaction mixture was poured onto ice (150 ml)
EXTRACTION
Type
EXTRACTION
Details
This solution was extracted into EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to leave an orange oil
CUSTOM
Type
CUSTOM
Details
This was purified by flash column chromatography

Outcomes

Product
Name
Type
product
Smiles
CN(CCNC1=C(C=CC(=C1)[N+](=O)[O-])OC)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.9 g
YIELD: PERCENTYIELD 49%
YIELD: CALCULATEDPERCENTYIELD 48.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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